molecular formula C12H12O5 B594786 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid CAS No. 1262212-30-5

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Cat. No. B594786
M. Wt: 236.223
InChI Key: HHWSGNMQXORSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid, also known as coumarin-6-acetic acid, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound belongs to the coumarin family and is synthesized through a specific method.

Mechanism Of Action

The mechanism of action of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid is based on its ability to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid have been extensively studied. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It also exhibits neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, it also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid. These include its use as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to explore its potential applications in other fields such as agriculture and food science.
Conclusion:
In conclusion, 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid is a chemical compound that has shown potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. There are several potential future directions for its study, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid involves the reaction of coumarin with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

properties

CAS RN

1262212-30-5

Product Name

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Molecular Formula

C12H12O5

Molecular Weight

236.223

IUPAC Name

2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)acetic acid

InChI

InChI=1S/C12H12O5/c13-12(14)4-8-2-1-7-3-10-11(16-6-15-10)5-9(7)17-8/h3,5,8H,1-2,4,6H2,(H,13,14)

InChI Key

HHWSGNMQXORSON-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C=C2OC1CC(=O)O)OCO3

synonyms

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.